Methyl 2-amino-5-fluoro-4-methoxybenzoate

Catalog No.
S3619887
CAS No.
864292-99-9
M.F
C9H10FNO3
M. Wt
199.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-5-fluoro-4-methoxybenzoate

CAS Number

864292-99-9

Product Name

Methyl 2-amino-5-fluoro-4-methoxybenzoate

IUPAC Name

methyl 2-amino-5-fluoro-4-methoxybenzoate

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

InChI

InChI=1S/C9H10FNO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

XIURVKGLLDXVNH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)F

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)F

Methyl 2-amino-5-fluoro-4-methoxybenzoate is an organic compound characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a benzoate structure. Its molecular formula is C10H10FNO3C_{10}H_{10}FNO_3, and it has a molecular weight of approximately 201.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that influence both chemical reactivity and biological activity.

  • Oxidation: The amino group can be oxidized under specific conditions to form nitro derivatives.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium methoxide for substitution reactions.

Research indicates that methyl 2-amino-5-fluoro-4-methoxybenzoate exhibits significant biological activity. The presence of the amino group allows for hydrogen bonding with biological macromolecules, potentially influencing enzyme activities and cellular signaling pathways. Additionally, the fluorine atom enhances the compound's stability and bioavailability, making it a candidate for further exploration in drug development, particularly in anti-inflammatory and anticancer research.

The synthesis of methyl 2-amino-5-fluoro-4-methoxybenzoate typically involves several steps:

  • Formation of Acid Chloride: Starting from 2-amino-5-fluoro-4-methoxybenzoic acid, thionyl chloride is used to convert the carboxylic acid into the corresponding acid chloride.
  • Introduction of Amino Group: The acid chloride is then reacted with ammonia or an amine to introduce the amino group.
  • Esterification: Finally, methyl alcohol is used to esterify the product, yielding methyl 2-amino-5-fluoro-4-methoxybenzoate.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity during large-scale production.

Methyl 2-amino-5-fluoro-4-methoxybenzoate has diverse applications:

  • Medicinal Chemistry: Investigated as a potential drug candidate for anti-inflammatory and anticancer therapies due to its biological activity.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Biochemical Research: Employed in studies examining enzyme interactions and protein binding.

Studies on methyl 2-amino-5-fluoro-4-methoxybenzoate have focused on its interactions with various biological molecules. The amino group facilitates hydrogen bonding, which can significantly affect enzyme activity and influence cellular processes. The compound's unique structure allows it to interact with specific targets, enhancing its potential as a pharmaceutical agent.

Several compounds share structural similarities with methyl 2-amino-5-fluoro-4-methoxybenzoate. Here are some notable examples:

Compound NameSimilarityUnique Features
Methyl 3-amino-5-fluoro-4-methoxybenzoateLacks the amino group at the second positionDifferent reactivity profile due to positional change
Methyl 5-amino-2-fluoro-4-hydroxybenzoateSimilar structure but includes hydroxyl groupHydroxyl group may enhance solubility
Methyl 3-fluoro-4-methoxybenzoateLacks the amino groupPrimarily used in organic synthesis
Methyl 2-amino-4-bromo-5-fluorobenzoic acidContains bromine instead of fluorineDifferent halogen may affect reactivity
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoateContains tert-butyl groupAlters solubility and stability properties

Uniqueness

Methyl 2-amino-5-fluoro-4-methoxybenzoate is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological properties. The presence of both amino and fluoro groups enhances its potential for diverse

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

199.06447134 g/mol

Monoisotopic Mass

199.06447134 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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